![molecular formula C12H9N3O2 B3023040 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid CAS No. 685107-38-4](/img/structure/B3023040.png)
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Overview
Description
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is a derivative of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that are the basis of many natural and synthetic biologically active substances . They have received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .
Synthesis Analysis
The synthesis of pyrimido[1,2-a]benzimidazoles involves the use of carboxylic acid derivatives . Gnanasekaran et al. have developed a method for the preparation of a series of benzimidazo[2,1-b]quinazolin-12(6H)-ones and pyrido-[2’,3’:4,5]pyrimido[1,2-a]benzimidazol-5(11H)-ones via the reaction of 2 . An efficient one-pot conversion of carboxylic acids into benzimidazoles has also been reported .Molecular Structure Analysis
The molecular formula of 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is C12H9N3O2 . The average mass is 227.219 Da and the monoisotopic mass is 227.069473 Da .Chemical Reactions Analysis
The chemical reactions involving pyrimido[1,2-a]benzimidazoles are complex and require a deep understanding of organic chemistry . The process takes place upon heating under reflux in pyridine to form pyrimidobenzimidazole containing the pyridazine fragment which is relevant in medicinal chemistry .Scientific Research Applications
- Triazavirin , a medication derived from pyrimido[1,2-a]benzimidazole, has demonstrated a broad spectrum of antiviral action. It effectively protects against influenza viruses, ARVI, and tick-borne encephalitis. Additionally, Triazavirin has shown promise in treating patients with moderate COVID-19 .
- Another pyrimido[1,2-a]benzimidazole derivative, 5-methyl-6-nitro-7-oxo-4,7-dihydro [1,2,4]triazolo [1,5-a]pyrimidine , is currently undergoing clinical trials as an antiviral agent .
- Benzimidazole derivatives, including those with the pyrimido[1,2-a]benzimidazole scaffold, exhibit antibacterial and antifungal activities. These compounds have been investigated against various pathogens, including S. aureus , Staphylococcus epidermidis , K. pneumoniae , E. coli , C. albicans , and A. niger .
- Some pyrimido[1,2-a]benzimidazole derivatives have shown promise as anticancer agents. These compounds are being explored for their ability to inhibit cancer cell growth and proliferation .
- Benzimidazole-based compounds, including those with the pyrimido[1,2-a]benzimidazole core, have demonstrated analgesic and anti-inflammatory properties. These effects make them interesting candidates for pain management and inflammation control .
- Certain pyrimido[1,2-a]benzimidazole derivatives exhibit antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative damage is an area of ongoing research .
- Benzimidazole analogs have been investigated for their potential in neurological and ophthalmological disorders. While specific studies on pyrimido[1,2-a]benzimidazole-3-carboxylic acid are limited, its structural similarity to other benzimidazole compounds suggests potential therapeutic applications in these fields .
Antiviral Activity
Antibacterial and Antifungal Properties
Anticancer Potential
Analgesic and Anti-inflammatory Effects
Antioxidant Activity
Neurological and Ophthalmological Applications
Future Directions
The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .
properties
IUPAC Name |
4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-7-8(11(16)17)6-13-12-14-9-4-2-3-5-10(9)15(7)12/h2-6H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUWGRXKFQCJJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408309 | |
Record name | 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |
CAS RN |
685107-38-4 | |
Record name | 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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